molecular formula C8H8F3NO2 B1398132 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol CAS No. 917396-37-3

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

Cat. No.: B1398132
CAS No.: 917396-37-3
M. Wt: 207.15 g/mol
InChI Key: DRLXEUBRTSMAHB-UHFFFAOYSA-N
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Description

“2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” is a chemical compound with the molecular formula C7H6F3NO . It is also known by its IUPAC name, methyl 6-(trifluoromethyl)-2-pyridinyl ether . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs), which includes “this compound”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string COc1cccc(n1)C(F)(F)F . This indicates that the molecule consists of a pyridine ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that TFMP derivatives are generally used in the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Methanol Reforming and Catalyst Research

Methanol reforming processes, including methanol decomposition, partial oxidation of methanol, steam reforming of methanol, and oxidative steam reforming of methanol, are crucial for hydrogen production, a key component in clean energy technologies. The review of Cu-based catalysts in these processes underscores the importance of kinetic, compositional, and morphological characteristics in optimizing methanol reforming reactions. This highlights the potential application of 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol in catalysis research, particularly in enhancing the efficiency and stability of catalysts used in methanol reforming for hydrogen production (Yong et al., 2013).

Chemical Marker for Insulating Paper Degradation

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers is another potential area of research application. Methanol, identified during thermal ageing tests of oil-immersed insulating papers, serves as an indicator of cellulosic solid insulation degradation. This suggests the potential for this compound or its derivatives to be studied as novel markers or reactants in monitoring or improving the degradation processes of insulating materials in the energy sector (Jalbert et al., 2019).

Corrosion Inhibition

Quinoline derivatives, including those with methoxy groups, have been identified as effective anticorrosive materials. These compounds form highly stable chelating complexes with metallic surfaces, offering potential research avenues for this compound in the development of new corrosion inhibitors for metal protection. This application is particularly relevant in industrial settings where corrosion resistance is paramount (Verma et al., 2020).

Atmospheric Chemistry and Environmental Impact

The atmospheric reactivity of methoxyphenols, including their role in biomass burning and potential to form secondary organic aerosols (SOA), points to the importance of understanding the environmental impacts of methoxy-containing compounds. Research into the degradation pathways, kinetics, and mechanisms of these reactions can provide insights into the atmospheric behavior of related compounds, including this compound. This is crucial for assessing their environmental footprint and potential effects on air quality and climate (Liu et al., 2022).

Safety and Hazards

“2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H226, H300, H315, H319, and H335, indicating that it is flammable, toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol” and other TFMP derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in inflammatory responses and metabolic pathways. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including liver toxicity and metabolic disturbances. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions highlight the importance of understanding the metabolic pathways associated with this compound to predict its effects accurately .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be transported into cells via specific membrane transporters, affecting its intracellular concentration and subsequent biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-3-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLXEUBRTSMAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733145
Record name [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917396-37-3
Record name 2-Methoxy-6-(trifluoromethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917396-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Methoxy-6-(trifluoromethyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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